Cas no 25151-09-1 (Methanone, diphenyl-,O-[(phenylamino)carbonyl]oxime (9CI))

Methanone, diphenyl-,O-[(phenylamino)carbonyl]oxime (9CI) structure
25151-09-1 structure
Product name:Methanone, diphenyl-,O-[(phenylamino)carbonyl]oxime (9CI)
CAS No:25151-09-1
MF:C20H16N2O2
MW:316.353244781494
CID:279926
PubChem ID:323808

Methanone, diphenyl-,O-[(phenylamino)carbonyl]oxime (9CI) Chemical and Physical Properties

Names and Identifiers

    • Methanone, diphenyl-,O-[(phenylamino)carbonyl]oxime (9CI)
    • (benzhydrylideneamino) N-phenylcarbamate
    • AC1L89EE
    • Ambcb5565504
    • Benzophenon-(O-phenylcarbamoyl-oxim)
    • benzophenone-(O-phenylcarbamoyl oxime )
    • Benzophenonoxim-phenylcarbamat
    • N-Benzhydryliden-O-phenylcarbamoyl-hydroxylamin
    • NSC286627
    • o-Diphenylmethylenimino-N-phenylcarbamat
    • O-Phenyl-carbamoyl-benzophenon-oxim
    • 5565-50-4
    • {[(Diphenylmethylidene)amino]oxy}(phenylimino)methanol
    • 25151-09-1
    • NSC-286627
    • DTXSID20948011
    • Inchi: InChI=1S/C20H16N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,21,23)
    • InChI Key: FIKLLZTZRDDJIX-UHFFFAOYSA-N
    • SMILES: O=C(O/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 316.12128
  • Monoisotopic Mass: 316.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.12g/cm3
  • Refractive Index: 1.591
  • PSA: 50.69
  • LogP: 4.76070

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